WAY-659873

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

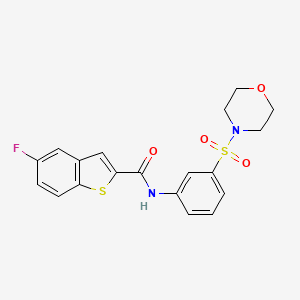

分子式 |

C19H17FN2O4S2 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

5-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H17FN2O4S2/c20-14-4-5-17-13(10-14)11-18(27-17)19(23)21-15-2-1-3-16(12-15)28(24,25)22-6-8-26-9-7-22/h1-5,10-12H,6-9H2,(H,21,23) |

InChI 键 |

MPGGDUJXAJIZPW-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Selective S1PR2 Agonists

Introduction

This technical guide provides a detailed overview of the mechanism of action of selective agonists for the Sphingosine-1-phosphate receptor 2 (S1PR2). While the initial query referenced WAY-659873, public scientific literature does not extensively detail a compound by this name. However, the context of S1PR2 agonism points towards well-characterized selective agonists. This guide will focus on the pharmacological and molecular mechanisms of these selective agonists, using the compound CYM-5520 as a primary example, due to the availability of detailed characterization data. This document is intended for researchers, scientists, and drug development professionals.

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR2 is broadly expressed and has been implicated in various physiological and pathological processes, including cancer cell survival, fibroblast chemotaxis, and vascular inflammation. The development of selective S1PR2 agonists is crucial for dissecting its specific functions and for potential therapeutic applications.

Core Mechanism of Action: Allosteric Agonism

Selective S1PR2 agonists, such as CYM-5520, have been identified as allosteric agonists. Unlike the endogenous ligand S1P, which binds to the orthosteric site (the primary binding site), allosteric agonists bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades.

A key characteristic of these allosteric agonists is that they do not compete with the natural ligand S1P for binding. This has been experimentally demonstrated in competitive radioligand binding assays where the allosteric agonist did not displace radiolabeled S1P from the receptor.

Signaling Pathways

Upon activation by a selective agonist, S1PR2 primarily couples to Gα12/13 and Gαq proteins to initiate downstream signaling.

-

Gα12/13-RhoA Pathway: The activation of Gα12/13 leads to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction.

-

Gαq-PLC Pathway: Coupling to Gαq results in the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

These pathways ultimately lead to various cellular responses, including the modulation of cell shape, migration, and proliferation.

Diagram of S1PR2 Signaling Pathway

Caption: S1PR2 signaling initiated by a selective allosteric agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative selective S1PR2 agonist, CYM-5520.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Cell Line | Assay Type |

| EC50 (S1PR2) | 130 nM | CHO-K1 | Tango™ β-arrestin recruitment |

| EC50 (S1PR1) | >10 µM | CHO-K1 | Tango™ β-arrestin recruitment |

| EC50 (S1PR3) | >10 µM | CHO-K1 | Tango™ β-arrestin recruitment |

| EC50 (S1PR4) | >10 µM | CHO-K1 | Tango™ β-arrestin recruitment |

| EC50 (S1PR5) | >10 µM | CHO-K1 | Tango™ β-arrestin recruitment |

| S1P Binding Competition | No competition | HEK293T | Radioligand Binding ([33P]S1P) |

EC50: Half maximal effective concentration.

Experimental Protocols

This section details the methodologies for key experiments used to characterize selective S1PR2 agonists.

Tango™ GPCR Assay (β-arrestin Recruitment)

This assay is used to determine the functional potency and selectivity of the agonist by measuring β-arrestin recruitment to the activated GPCR.

Workflow Diagram

Caption: Workflow for the Tango™ GPCR β-arrestin recruitment assay.

Detailed Protocol:

-

Cell Plating: CHO-K1 cells stably co-expressing the S1PR of interest fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor (tTA), along with a β-arrestin-TEV protease fusion protein, are plated in 384-well plates.

-

Incubation: Cells are incubated for 24 hours to allow for adherence and growth.

-

Compound Addition: The selective agonist is serially diluted and added to the cells.

-

Incubation: The plates are incubated for 5 hours at 37°C. During this time, agonist binding to the S1PR induces β-arrestin recruitment, bringing the TEV protease into proximity with the TEV cleavage site on the receptor. This cleavage releases the tTA transcription factor.

-

Luciferase Reporter Activation: The released tTA translocates to the nucleus and activates the expression of a luciferase reporter gene.

-

Luminescence Measurement: A luciferase substrate (e.g., Bright-Glo™) is added, and the resulting luminescence is measured using a plate reader. The intensity of the luminescence is proportional to the degree of β-arrestin recruitment.

-

Data Analysis: The data is normalized and plotted as a dose-response curve to determine the EC50 value of the agonist.

Radioligand Binding Assay

This assay is used to determine if the selective agonist binds to the same site as the endogenous ligand, S1P.

Workflow Diagram

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293T cells transiently transfected with a plasmid encoding for human S1PR2.

-

Binding Reaction: The cell membranes are incubated in a binding buffer containing a fixed concentration of [33P]-labeled S1P and increasing concentrations of the unlabeled selective agonist (or unlabeled S1P as a positive control).

-

Incubation: The reaction is incubated at room temperature for 1 hour to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber (GF/B) filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound [33P]S1P is plotted against the concentration of the competing ligand. A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding. The absence of a decrease indicates non-competitive or allosteric binding.

Conclusion

Selective S1PR2 agonists, exemplified by compounds like CYM-5520, represent valuable tools for elucidating the physiological and pathological roles of S1PR2. Their mechanism as allosteric agonists distinguishes them from the endogenous ligand S1P and offers potential therapeutic advantages. The experimental protocols detailed in this guide provide a framework for the characterization of such compounds, enabling further research into the complex biology of S1P signaling.

Technical Guide: Selectivity of the S1PR2 Agonist CYM-5520

Disclaimer: The compound "WAY-659873" could not be identified in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and highly selective S1PR2 agonist, CYM-5520 , as a representative molecule to discuss the principles of S1PR2 agonist selectivity.

Introduction

Sphingosine-1-phosphate receptor 2 (S1PR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune cell trafficking, vascular function, and tumor biology.[1] The development of selective agonists for S1PR2 is of significant interest for elucidating its biological functions and for potential therapeutic applications. This technical guide provides an in-depth overview of the selectivity profile of the allosteric S1PR2 agonist, CYM-5520, including its quantitative data, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Quantitative Data for CYM-5520

The following tables summarize the potency and selectivity of CYM-5520 for human S1P receptors.

Table 1: Potency of CYM-5520 at the Human S1PR2

| Agonist | Receptor | Assay Type | Parameter | Value |

| CYM-5520 | S1PR2 | CRE-bla Reporter | EC50 | 480 nM[2][3][4] |

| CYM-5520 | S1PR2 (wild type) | Luciferase Reporter | EC50 | 1.6 µM[4][5] |

| CYM-5520 | S1PR2 (triple mutant) | Luciferase Reporter | EC50 | 1.5 µM[4][5] |

Table 2: Selectivity Profile of CYM-5520 Across Human S1P Receptors

| Receptor | Agonist Activity |

| S1PR1 | Inactive[2][6] |

| S1PR2 | Active[2][6] |

| S1PR3 | Inactive[2][6] |

| S1PR4 | Inactive[2][6] |

| S1PR5 | Inactive[2][6] |

S1PR2 Signaling Pathways

Activation of S1PR2 by an agonist like CYM-5520 initiates a cascade of intracellular signaling events. S1PR2 is known to couple to multiple G protein families, primarily Gα12/13 and Gαq.[7] This dual coupling allows for the activation of diverse downstream effector pathways, as illustrated in the diagram below.

Caption: S1PR2 Signaling Pathway Activated by CYM-5520.

Experimental Protocols

The characterization of a selective S1PR2 agonist like CYM-5520 involves a series of in vitro assays to determine its binding affinity, functional activity, and selectivity.

Radioligand Binding Assay (Competitive)

This assay is used to determine if a test compound binds to the receptor and to measure its binding affinity (Ki) by competing with a radiolabeled ligand.

Objective: To assess the ability of CYM-5520 to displace a radiolabeled S1P ligand from S1PR2.

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO-K1 or HEK293 cells stably expressing human S1PR2 are cultured to ~80-90% confluency.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following components in binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4):

-

S1PR2-expressing cell membranes.

-

A fixed concentration of radiolabeled S1P (e.g., [33P]S1P).

-

Increasing concentrations of the unlabeled test compound (CYM-5520) or a known competitor (e.g., unlabeled S1P for positive control).

-

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assay (CRE-bla Reporter Assay)

This cell-based assay measures the functional activity of a compound by detecting changes in a downstream signaling pathway, in this case, the activation of a cAMP response element (CRE) driven reporter gene.

Objective: To determine the agonist activity and potency (EC50) of CYM-5520 at S1PR2.

Methodology:

-

Cell Culture:

-

CHO-K1 cells stably co-expressing human S1PR2 and a beta-lactamase (bla) reporter gene under the control of a CRE promoter are used.

-

Cells are maintained in appropriate growth medium and seeded into 384-well plates.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of the test compound (CYM-5520) or a known S1PR2 agonist.

-

The plate is incubated for a specific period (e.g., 5 hours) at 37°C in a CO2 incubator.

-

-

Substrate Loading and Detection:

-

A FRET-based beta-lactamase substrate is loaded into the cells.

-

The plate is incubated at room temperature in the dark to allow for substrate cleavage by the expressed beta-lactamase.

-

The fluorescence emission is read at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader.

-

-

Data Analysis:

-

The ratio of the two emission wavelengths is calculated to determine the extent of substrate cleavage, which is proportional to the level of CRE-mediated gene expression.

-

The data are plotted as the response versus the log concentration of the agonist.

-

The EC50 value is determined by non-linear regression analysis.

-

Experimental Workflow for Selectivity Profiling

A logical workflow is essential to systematically assess the selectivity of a compound for its target receptor over other related receptors.

Caption: Workflow for S1PR2 Agonist Selectivity Profiling.

Conclusion

CYM-5520 serves as an excellent tool compound for studying the biology of S1PR2 due to its high selectivity over other S1P receptor subtypes.[8] Its characterization through a combination of binding and functional assays has confirmed its potency and allosteric mode of action.[6] The detailed experimental protocols and the understanding of the downstream signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working on S1PR2-targeted therapies.

References

- 1. genecards.org [genecards.org]

- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S1PR2 - Wikipedia [en.wikipedia.org]

- 5. Structure of S1PR2–heterotrimeric G13 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Downstream Signaling Pathways of WAY-659873: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-659873 is identified as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is a critical regulator of T-lymphocyte activation, making it a key therapeutic target for autoimmune diseases and other inflammatory conditions. Inhibition of Kv1.3 by this compound disrupts the intricate signaling cascade necessary for a full-fledged T-cell immune response. This technical guide elucidates the core downstream signaling pathways affected by this compound, provides a framework for experimental investigation, and presents the underlying molecular mechanisms in a structured format for research and drug development professionals.

Introduction: The Role of Kv1.3 in T-Lymphocyte Activation

T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal triggers a cascade of intracellular events, leading to T-cell proliferation, differentiation, and the secretion of inflammatory cytokines. The voltage-gated potassium channel Kv1.3 plays a pivotal role in this process by maintaining the negative membrane potential of the T-cell.[1][2] This electrochemical gradient is essential for the sustained influx of calcium ions (Ca2+) through store-operated calcium release-activated calcium (CRAC) channels, a critical step for downstream signaling.[3][4][5]

This compound, by blocking the Kv1.3 channel, effectively dampens this entire activation sequence. This guide will detail the molecular journey from Kv1.3 channel inhibition to the ultimate suppression of the T-cell response.

Core Downstream Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of the Kv1.3 potassium channel. This targeted disruption has a cascading effect on the downstream signaling pathways within T-lymphocytes.

Alteration of Membrane Potential and Calcium Signaling

Upon TCR engagement, an initial release of Ca2+ from the endoplasmic reticulum (ER) occurs. This depletion of intracellular stores triggers the opening of CRAC channels in the plasma membrane to allow for a prolonged influx of extracellular Ca2+. The efflux of potassium ions (K+) through Kv1.3 channels is crucial to counteract the depolarizing effect of the Ca2+ influx, thereby maintaining the negative membrane potential required to drive sustained Ca2+ entry.[3][4][5]

This compound binds to and blocks the pore of the Kv1.3 channel, impeding K+ efflux. This leads to a depolarization of the T-cell membrane, which in turn reduces the electrochemical driving force for Ca2+ influx through the CRAC channels. The resulting decrease in the sustained intracellular Ca2+ concentration is the first key downstream consequence of this compound action.

Figure 1: Effect of this compound on Membrane Potential and Calcium Influx.

Inhibition of the Calcineurin-NFAT Pathway

The sustained elevation of intracellular Ca2+ is a critical signal for the activation of the calcium-dependent phosphatase, calcineurin.[2] Calcineurin, once activated, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm to the nucleus.

By reducing the sustained Ca2+ influx, this compound prevents the full activation of calcineurin. Consequently, NFAT remains phosphorylated in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of target genes.[5]

Downregulation of Gene Expression and T-Cell Effector Functions

Nuclear NFAT is essential for the transcription of a battery of genes required for T-cell activation, proliferation, and effector functions. The most critical of these is Interleukin-2 (IL-2), a potent T-cell growth factor. The inhibition of NFAT translocation by this compound leads to a significant reduction in IL-2 gene transcription and subsequent protein secretion.

The lack of IL-2, in turn, impairs the autocrine and paracrine signaling that drives T-cell proliferation. Furthermore, the transcription of other pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are also regulated by NFAT, is suppressed. This ultimately leads to the inhibition of T-cell proliferation and a dampening of the overall inflammatory response.[6]

Figure 2: Inhibition of the Calcineurin-NFAT Pathway by this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively published in the public domain, the following table provides typical values for potent Kv1.3 inhibitors, which can be expected to be comparable for this compound.

| Parameter | Typical Value | Cell Type | Reference Assay |

| Kv1.3 IC50 | 1 - 50 nM | Human T-lymphocytes | Electrophysiology (Patch-clamp) |

| T-cell Proliferation IC50 | 10 - 200 nM | Human PBMCs | CFSE dilution assay |

| IL-2 Production IC50 | 10 - 200 nM | Activated Human T-cells | ELISA |

| IFN-γ Production IC50 | 20 - 500 nM | Activated Human T-cells | ELISpot / ELISA |

Experimental Protocols

To investigate the downstream effects of this compound, a series of in vitro assays are recommended.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the activity of Kv1.3 channels in T-lymphocytes and the inhibitory effect of this compound.

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them to activate and expand the T-cell population.

-

Recording: A glass micropipette forms a high-resistance seal with a single T-cell. The membrane is then ruptured to gain electrical access to the cell interior.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit Kv1.3 currents.

-

Drug Application: this compound is perfused into the recording chamber, and the reduction in the Kv1.3 current is measured to determine the IC50.

Figure 3: Experimental Workflow for Patch-Clamp Analysis of this compound.

Calcium Imaging

This method measures changes in intracellular Ca2+ concentration in response to T-cell activation in the presence and absence of this compound.

-

Cell Loading: T-lymphocytes are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies to trigger TCR activation.

-

Imaging: A fluorescence microscope is used to measure the ratio of fluorescence at different excitation wavelengths, which corresponds to the intracellular Ca2+ concentration.

-

Analysis: The peak and sustained levels of intracellular Ca2+ are compared between untreated and this compound-treated cells.

T-Cell Proliferation Assay (CFSE Dilution)

This assay quantifies the extent of T-cell proliferation.

-

Labeling: T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed to daughter cells upon cell division.

-

Stimulation and Treatment: Labeled cells are stimulated to proliferate in the presence of varying concentrations of this compound.

-

Flow Cytometry: After several days, the fluorescence intensity of the cells is measured by flow cytometry. Each peak of decreasing fluorescence represents a round of cell division.

-

Analysis: The percentage of cells that have proliferated is calculated for each drug concentration to determine the IC50 for proliferation inhibition.[7][8]

Cytokine Production Assays (ELISA and ELISpot)

These assays measure the amount of cytokines secreted by activated T-cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The supernatant from stimulated T-cell cultures (treated with and without this compound) is collected. The concentration of specific cytokines (e.g., IL-2, IFN-γ) is quantified using an antibody-based colorimetric assay.

-

Enzyme-Linked Immunospot (ELISpot): This assay quantifies the number of cytokine-secreting cells. T-cells are cultured on a surface coated with an antibody specific for the cytokine of interest. Secreted cytokines are captured in the immediate vicinity of the secreting cell, and a secondary antibody is used to generate a visible spot for each cytokine-producing cell.[9]

Conclusion

This compound is a targeted inhibitor of the Kv1.3 potassium channel, a critical component of the T-lymphocyte activation machinery. By disrupting the maintenance of the T-cell membrane potential, this compound initiates a cascade of downstream signaling events, beginning with the reduction of sustained calcium influx. This, in turn, inhibits the calcineurin-NFAT signaling pathway, leading to a significant decrease in the transcription of key genes required for T-cell proliferation and effector functions, such as IL-2. The net effect is a potent and selective immunosuppression. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other Kv1.3 inhibitors in the context of drug development for autoimmune and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunosuppressive effects of a Kv1.3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

- 9. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Biological Function of WAY-659873, a Putative S1PR2 Agonist

Disclaimer: Publicly available scientific literature, patent databases, and chemical repositories lack specific in vitro biological function data, including binding affinities and detailed experimental protocols, for the compound designated as WAY-659873. One commercial vendor has classified this compound as a Sphingosine-1-Phosphate Receptor 2 (S1PR2) agonist; however, no primary research data has been found to substantiate this claim.

This guide will, therefore, provide a comprehensive overview of the in vitro biological functions of S1PR2 agonists, using data from well-characterized surrogate compounds. This information is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the pharmacology of S1PR2.

Core Concepts: The Sphingosine-1-Phosphate Receptor 2 (S1PR2)

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes by activating a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR2, in particular, is widely expressed and plays a crucial role in various physiological and pathological processes, including immune cell trafficking, vascular function, and neuronal development.

Activation of S1PR2 by an agonist initiates a cascade of intracellular signaling events. Unlike S1PR1, which primarily couples to Gαi, S1PR2 exhibits broader coupling to multiple G protein subtypes, including Gαi, Gαq, and Gα12/13.[1] This promiscuous coupling allows S1PR2 to trigger diverse and sometimes opposing cellular responses depending on the cell type and context.

Quantitative Analysis of S1PR2 Agonist Activity

The in vitro activity of S1PR2 agonists is typically characterized by their binding affinity (Ki or IC50) and functional potency (EC50). The following table summarizes data for known S1PR2 agonists and antagonists, which can serve as a reference for the expected potency and affinity of novel S1PR2 modulators.

| Compound | Target | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Sphingosine-1-Phosphate (S1P) | S1PR2 | Radioligand Binding | CHO | IC50 | 25 | |

| CYM-5520 | S1PR2 | cAMP Biosensor | CHO | EC50 | 1600 | |

| JTE-013 | S1PR2 | Radioligand Binding | Human S1P2 Receptors | IC50 | 17.6 | |

| JTE-013 | S1PR2 | Schild Analysis | CHO | Ki | 20 |

Key In Vitro Experimental Protocols

The characterization of a novel S1PR2 agonist like this compound would involve a series of in vitro assays to determine its binding affinity, functional activity, and downstream signaling effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the S1PR2 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably overexpressing human S1PR2 are cultured to confluence.

-

Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled S1P analog (e.g., [³³P]-S1P) in the presence of varying concentrations of the unlabeled test compound.

-

Detection: The reaction is terminated by rapid filtration through a glass fiber filter, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Objective: To assess the functional potency (EC50) of the test compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. S1PR2 coupling to Gs can lead to an increase in cAMP.

Methodology:

-

Cell Culture: CHO cells co-expressing S1PR2 and a cAMP-responsive reporter gene (e.g., CRE-bla) or a genetically encoded cAMP biosensor are used.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound.

-

cAMP Measurement:

-

Reporter Gene Assay: Changes in reporter gene expression (e.g., β-lactamase activity) are measured.

-

Biosensor Assay: Changes in the biosensor signal (e.g., luminescence or fluorescence) are monitored in real-time.

-

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

Downstream Signaling Pathway Analysis: RhoA Activation Assay

Objective: To confirm that the test compound activates the Gα12/13-RhoA signaling pathway, a key downstream effector of S1PR2.

Methodology:

-

Cell Culture: A suitable cell line endogenously or exogenously expressing S1PR2 is used.

-

Compound Treatment: Cells are stimulated with the test compound for a short period.

-

RhoA Pulldown: Cell lysates are incubated with a Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to agarose beads. This specifically pulls down the active, GTP-bound form of RhoA.

-

Western Blotting: The pulled-down proteins are separated by SDS-PAGE and immunoblotted using an anti-RhoA antibody. Total RhoA in the cell lysates is also measured as a loading control.

-

Data Analysis: The intensity of the bands corresponding to GTP-RhoA is quantified and normalized to total RhoA to determine the fold increase in RhoA activation upon compound treatment.

Visualizing In Vitro Methodologies and Signaling

S1PR2 Signaling Pathways

Caption: S1PR2 signaling pathways initiated by agonist binding.

Experimental Workflow for S1PR2 Agonist Characterization

Caption: Workflow for in vitro characterization of an S1PR2 agonist.

References

WAY-659873 and its effect on inflammation

A comprehensive search for the compound "WAY-659873" has yielded no specific scientific or technical data related to its structure, mechanism of action, or effects on inflammation.

Despite extensive queries across multiple scientific databases and search engines, no peer-reviewed articles, patents, or technical data sheets for a compound with the designation "this compound" could be located. This suggests that "this compound" may be an incorrect, obsolete, or internal compound identifier that is not publicly disclosed.

The initial searches for this compound in the context of inflammation and its potential mechanism of action returned general information on anti-inflammatory pathways and the effects of other, unrelated compounds. Further attempts to identify "this compound," including searches for alternative names and its association with its potential developer, were also unsuccessful.

Without any available information on the chemical structure, biological targets, or preclinical/clinical studies involving this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier. If an alternative or correct designation is available, a new search may yield relevant information.

WAY-659873 and its Putative Target, S1PR2: An In-depth Technical Guide on their Role in Angiogenesis and Vascular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-659873 has been identified as a putative agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). While direct literature on this compound is limited, a comprehensive understanding of its potential biological effects can be extrapolated from the extensive research on its target, S1PR2. This technical guide provides an in-depth analysis of the role of S1PR2 in angiogenesis and vascular biology, thereby offering a predictive framework for the actions of this compound. S1PR2 activation is predominantly associated with anti-angiogenic and pro-inflammatory responses in the vasculature. It achieves this by inhibiting key endothelial cell functions required for new blood vessel formation and by promoting vascular permeability and inflammation. This guide will detail the signaling pathways, experimental evidence, and methodologies relevant to understanding the therapeutic potential and challenges of targeting S1PR2.

Introduction to S1PR2 in Vascular Biology

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects through a family of five G protein-coupled receptors, S1PR1-5. These receptors play crucial roles in a myriad of physiological and pathological processes, including vascular development, inflammation, and cancer. While S1PR1 is generally considered pro-angiogenic, S1PR2 often exhibits opposing, anti-angiogenic effects.[1][2] S1PR2 is widely expressed in the vascular system, including on endothelial cells and smooth muscle cells.[1][3] Its activation by S1P initiates a cascade of intracellular signaling events that ultimately modulate vascular tone, permeability, and the formation of new blood vessels.

Quantitative Data on S1PR2-Mediated Effects on Angiogenesis

The functional consequences of S1PR2 activation on endothelial cells have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a quantitative basis for the anti-angiogenic effects attributed to S1PR2 signaling.

Table 1: In Vitro Effects of S1PR2 Activation/Inhibition on Endothelial Cell Function

| Experimental Model | Intervention | Parameter Measured | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | S1PR2 Overexpression | Cell Migration (Transwell Assay) | Significant Inhibition | [1] |

| HUVECs | S1PR2 Overexpression | Cell Migration (Scratch Wound Assay) | Significant Inhibition | [1] |

| HUVECs | S1PR2 Overexpression | Cell Proliferation (MTT Assay) | Significant Inhibition | [1] |

| HUVECs | S1PR2 Overexpression | Tube Formation Assay | Significant Inhibition | [1] |

| HUVECs | S1PR2 siRNA Knockdown | Cell Migration | Significant Enhancement | [1] |

| HUVECs | S1PR2 siRNA Knockdown | Cell Proliferation | Significant Enhancement | [1] |

| HUVECs | JTE-013 (S1PR2 Antagonist) | TNF-α-induced Inflammation | Potent Inhibition | [4] |

| Human Coronary Artery Endothelial Cells (HCAECs) under high glucose | JTE-013 (S1PR2 Antagonist) | Nitric Oxide (NO) Level | Enhanced | [5] |

| HCAECs under high glucose | JTE-013 (S1PR2 Antagonist) | eNOS Activity | Enhanced | [5] |

| HCAECs under high glucose | JTE-013 (S1PR2 Antagonist) | VCAM-1 and ICAM-1 Protein Levels | Reduced | [5] |

Table 2: In Vivo Effects of S1PR2 Modulation on Angiogenesis and Vascular Function

| Animal Model | Intervention | Parameter Measured | Observed Effect | Reference |

| Mouse Hindlimb Ischemia Model | Endothelial-specific S1pr2 Knockout | Post-ischemic Angiogenesis | Significantly Enhanced | [1][6][7] |

| Mouse Hindlimb Ischemia Model | Endothelial-specific S1pr2 Knockout | Blood Flow Recovery | Improved | [1][6][7] |

| Mouse Hindlimb Ischemia Model | Endothelial-specific S1pr2 Overexpression | Post-ischemic Angiogenesis | Severely Hindered | [1][6][7] |

| Mouse Hindlimb Ischemia Model | JTE-013 (S1PR2 Antagonist) | Post-ischemic Angiogenesis | Improved | [1][6][7] |

| Mouse Model of Oxygen-Induced Retinopathy | S1pr2 Knockout | Pathological Intravitreal Angiogenesis | Reduced | [2] |

| Endotoxemic Mice | JTE-013 (S1PR2 Antagonist) | Vascular Permeability | Inhibited | [4] |

| Endotoxemic Mice | JTE-013 (S1PR2 Antagonist) | Vascular Inflammation | Inhibited | [4] |

S1PR2 Signaling Pathways in Endothelial Cells

Activation of S1PR2 in endothelial cells by S1P predominantly couples to the Gα12/13 family of G proteins. This initiates a signaling cascade that leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK). This Gα12/13-RhoA-ROCK pathway is central to the anti-migratory and anti-proliferative effects of S1PR2.

A key downstream consequence of S1PR2 activation is the inhibition of the pro-angiogenic PI3K/Akt signaling pathway.[5] This inhibition leads to a reduction in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a critical enzyme for endothelial cell function, migration, and survival.[1][6][8] The suppression of the Akt/eNOS axis is a major mechanism by which S1PR2 exerts its anti-angiogenic effects.

Furthermore, S1PR2 signaling has been shown to promote endothelial inflammation. This is mediated, in part, through the activation of the NF-κB pathway, leading to the upregulation of adhesion molecules such as VCAM-1 and ICAM-1, which facilitate leukocyte adhesion to the endothelium.[4]

Experimental Protocols for Studying S1PR2 in Angiogenesis

The following are detailed methodologies for key experiments frequently cited in the study of S1PR2's role in angiogenesis.

Endothelial Cell Migration Assays

a) Transwell Migration (Boyden Chamber) Assay:

-

Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the assay.

-

Chamber Setup: Use a 24-well plate with cell culture inserts containing an 8 µm pore size polycarbonate membrane. Coat the underside of the membrane with an appropriate chemoattractant (e.g., VEGF or S1P).

-

Cell Seeding: Resuspend the serum-starved endothelial cells in a serum-free medium and seed them into the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

b) Scratch Wound Healing Assay:

-

Cell Culture: Grow endothelial cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a linear "scratch" in the monolayer using a sterile 200 µl pipette tip.

-

Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the test compounds (e.g., S1PR2 agonist/antagonist).

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Tube Formation Assay

-

Matrix Preparation: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C.

-

Cell Seeding: Seed endothelial cells onto the polymerized matrix in the presence of test compounds.

-

Incubation: Incubate the plate for 4-18 hours at 37°C.

-

Imaging and Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Western Blotting for Signaling Proteins

-

Cell Lysis: Treat endothelial cells with appropriate stimuli for desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-eNOS, total eNOS).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The available evidence strongly suggests that the activation of S1PR2 exerts an inhibitory effect on angiogenesis and promotes vascular inflammation. Therefore, a selective S1PR2 agonist like this compound would be predicted to be anti-angiogenic. This positions S1PR2 as a potential therapeutic target for diseases characterized by excessive or pathological angiogenesis, such as cancer and certain ocular disorders. However, the pro-inflammatory role of S1PR2 activation warrants careful consideration, as this could be a limiting factor in therapeutic applications.

Future research on this compound should focus on:

-

Target Validation: Confirming the selectivity and potency of this compound for S1PR2.

-

In Vitro Characterization: Quantifying the effects of this compound on endothelial cell migration, proliferation, and tube formation.

-

In Vivo Efficacy: Evaluating the anti-angiogenic potential of this compound in relevant animal models of disease.

-

Safety and Toxicity: Assessing the pro-inflammatory and other potential off-target effects of this compound.

By elucidating the precise role of S1PR2 in vascular biology, the scientific community can better leverage compounds like this compound for the development of novel therapeutics.

References

- 1. Endothelial S1pr2 regulates post-ischemic angiogenesis via AKT/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of sphingosine 1–phosphate receptor 2 in pathological angiogenesis of the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate receptor 2 mediates endothelial cells dysfunction by PI3K-Akt pathway under high glucose condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothelial S1pr2 regulates post-ischemic angiogenesis via AKT/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial S1pr2 regulates post-ischemic angiogenesis via AKT/eNOS signaling pathway [thno.org]

The Potential of Kv1.3 Channel Antagonism in Stem Cell Differentiation: A Technical Guide

Disclaimer: There is currently no publicly available scientific literature detailing the use of WAY-659873 specifically for stem cell differentiation studies. The following guide is a generalized technical overview based on the known role of its target, the Kv1.3 potassium channel, in the regulation of stem cell fate. The experimental protocols, data, and pathways described are hypothetical and intended to serve as a framework for potential research in this area using a generic Kv1.3 inhibitor.

Introduction: Targeting Kv1.3 in Stem Cell Biology

The voltage-gated potassium channel Kv1.3 is a well-established regulator of cellular processes such as proliferation and activation, particularly in the immune system. Emerging evidence suggests that Kv1.3 also plays a significant role in the fate determination of various stem and progenitor cells. Studies have indicated that the modulation of Kv1.3 channel activity can influence the balance between self-renewal and differentiation in embryonic and neural stem cells.

Inhibition of Kv1.3 has been shown to promote the differentiation of murine embryonic stem cells and increase the proliferation of neural progenitor cells.[1][2] This makes Kv1.3 an intriguing target for pharmacological intervention in stem cell-based research and therapeutics. As a Kv1.3 antagonist, this compound could potentially be explored for its effects on directing stem cell differentiation into specific lineages. This guide outlines the potential signaling pathways, hypothetical experimental data, and protocols for investigating the role of Kv1.3 antagonism in stem cell differentiation.

Signaling Pathways Implicated in Kv1.3-Mediated Stem Cell Regulation

The precise signaling cascades linking Kv1.3 channel activity to stem cell fate are an active area of research. It is understood that by regulating potassium ion flux, Kv1.3 helps maintain the cell's membrane potential. Changes in membrane potential can act as a "switch" that influences cell cycle progression and the initiation of differentiation programs.[1] For instance, depolarization resulting from Kv1.3 blockade may favor differentiation over proliferation.[1] Furthermore, Kv1.3 can interact with other signaling molecules and influence calcium signaling, which is a crucial second messenger in numerous developmental pathways.

Hypothetical Quantitative Data on Kv1.3 Antagonist-Induced Stem Cell Differentiation

The following table represents hypothetical data from an experiment assessing the effect of a generic Kv1.3 antagonist on the differentiation of pluripotent stem cells into a specific lineage (e.g., neural progenitors) over a 7-day period.

| Treatment Group | Concentration (µM) | Pluripotency Marker (Oct4) Expression (% of control) | Neural Progenitor Marker (Pax6) Expression (% of control) | Differentiated Morphology (% of total cells) |

| Vehicle Control | 0 | 100 ± 5.2 | 5 ± 1.1 | 8 ± 2.5 |

| Kv1.3 Antagonist | 1 | 72 ± 4.8 | 45 ± 3.9 | 35 ± 4.1 |

| Kv1.3 Antagonist | 5 | 45 ± 3.1 | 82 ± 6.5 | 68 ± 5.3 |

| Kv1.3 Antagonist | 10 | 28 ± 2.5 | 115 ± 8.1 | 85 ± 6.2 |

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

Protocol 1: Induction of Neural Progenitor Differentiation from Pluripotent Stem Cells using a Kv1.3 Antagonist

1. Materials and Reagents:

-

Human pluripotent stem cells (hPSCs)

-

hPSC maintenance medium (e.g., mTeSR1)

-

Matrigel-coated 6-well plates

-

Neural induction medium (e.g., DMEM/F12, N2 supplement, B27 supplement, dual SMAD inhibitors)

-

Kv1.3 antagonist (e.g., this compound, dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Accutase or other cell dissociation reagent

-

Reagents for immunocytochemistry (e.g., primary antibodies for Oct4 and Pax6, fluorescently labeled secondary antibodies, DAPI)

-

Reagents for quantitative PCR (qPCR) (e.g., RNA extraction kit, cDNA synthesis kit, primers for pluripotency and neural progenitor markers)

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Cell Culture Preparation (Day -2 to 0):

-

Culture hPSCs in maintenance medium on Matrigel-coated plates until they reach 70-80% confluency.

-

On Day 0, dissociate the hPSCs using Accutase and seed them onto new Matrigel-coated 6-well plates at a density of 2 x 10^5 cells per well in maintenance medium supplemented with a ROCK inhibitor.

-

-

Initiation of Differentiation (Day 1):

-

Prepare neural induction medium containing different concentrations of the Kv1.3 antagonist (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO).

-

Aspirate the maintenance medium from the cells and gently wash once with PBS.

-

Add 2 mL of the appropriate neural induction medium with the Kv1.3 antagonist or vehicle to each well.

-

-

Maintenance of Differentiating Cultures (Day 2-6):

-

Incubate the cells at 37°C and 5% CO2.

-

Perform a full medium change every two days (Day 3 and Day 5) with freshly prepared neural induction medium containing the respective concentrations of the Kv1.3 antagonist or vehicle.

-

Monitor the cells daily for morphological changes indicative of differentiation.

-

-

Analysis of Differentiation (Day 7):

-

Morphological Assessment: Capture images using a phase-contrast microscope to assess the emergence of neural rosette-like structures.

-

Immunocytochemistry:

-

Fix the cells in 4% paraformaldehyde.

-

Permeabilize and block the cells.

-

Incubate with primary antibodies against Oct4 (pluripotency) and Pax6 (neural progenitor).

-

Incubate with appropriate fluorescently labeled secondary antibodies and counterstain with DAPI.

-

Image the cells using a fluorescence microscope and quantify the percentage of positive cells for each marker.

-

-

Quantitative PCR:

-

Harvest cells from parallel wells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for pluripotency genes (e.g., OCT4, NANOG) and neural progenitor genes (e.g., PAX6, SOX1).

-

Analyze the relative gene expression levels, normalizing to a housekeeping gene.

-

-

Conclusion

While direct evidence for the use of this compound in stem cell differentiation is lacking, its mechanism of action as a Kv1.3 potassium channel antagonist places it in a class of compounds with demonstrated potential to influence stem cell fate. The hypothetical framework provided in this guide illustrates how such a compound could be investigated for its utility in directing stem cell differentiation. Future studies are necessary to specifically evaluate the efficacy and optimal conditions for using this compound or other Kv1.3 inhibitors in stem cell research and to elucidate the downstream signaling pathways involved. Such research could open new avenues for the controlled generation of specific cell types for regenerative medicine and disease modeling.

References

Unraveling the Enigma of WAY-659873: A Molecule Shrouded in Obscurity

Despite initial indications of its potential as a Sphingosine-1-Phosphate Receptor 2 (S1PR2) agonist, a comprehensive review of the scientific literature reveals a conspicuous absence of published research on the compound designated as WAY-659873. This lack of available data precludes the creation of an in-depth technical guide as requested. While the chemical identity of this compound is defined, its biological activity, mechanism of action, and potential therapeutic applications remain undocumented in peer-reviewed scientific publications.

Chemical Identity

This compound is chemically defined as 5-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 868268-81-9 |

| Molecular Formula | C₁₉H₁₇FN₂O₄S₂ |

| Molecular Weight | 420.5 g/mol |

The S1PR2 Agonist Landscape: The Case of CYM-5520

In contrast to the scarcity of information on this compound, the scientific community has extensively studied another potent and selective S1PR2 agonist, CYM-5520 . This compound, chemically distinct from this compound, serves as a valuable tool for elucidating the physiological and pathological roles of the S1PR2 receptor.

Quantitative Data for CYM-5520

| Parameter | Value | Assay System | Reference |

| EC₅₀ | 480 nM | CRE-bla reporter assay in CHO cells expressing S1PR2 | [1][2] |

| Binding Affinity (IC₅₀) | Does not displace [³³P]-S1P | Radioligand binding assay with S1PR2 membranes | [1] |

| Selectivity | No activity at S1PR1, S1PR3, S1PR4, and S1PR5 | Not specified | [1][2] |

Signaling Pathway of S1PR2 Activation

Activation of the G protein-coupled receptor S1PR2 by an agonist like CYM-5520 initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gα₁, Gα₁, and Gα₁₃ proteins, leading to the activation of downstream effectors such as RhoA, PLC, and the inhibition of adenylyl cyclase.

Caption: S1PR2 signaling cascade upon agonist binding.

Experimental Protocols for CYM-5520 Characterization

CRE-bla Reporter Assay for S1PR2 Activation:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human S1PR2 and a β-lactamase (bla) reporter gene under the control of a cyclic AMP response element (CRE) promoter are cultured in appropriate media.

-

Compound Treatment: Cells are seeded into 384-well plates. The following day, cells are treated with varying concentrations of CYM-5520.

-

Incubation: The plates are incubated for 4-5 hours at 37°C to allow for receptor activation and reporter gene expression.

-

Detection: A FRET-based substrate for β-lactamase is added to the wells, and the plates are incubated for 2 hours at room temperature.

-

Data Analysis: The fluorescence emission ratio is measured using a plate reader. The EC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Radioligand Binding Assay:

-

Membrane Preparation: Membranes are prepared from cells overexpressing human S1PR2.

-

Binding Reaction: The membranes are incubated with a fixed concentration of [³³P]-labeled sphingosine-1-phosphate ([³³P]-S1P) and varying concentrations of the test compound (CYM-5520).

-

Incubation: The reaction is incubated for 60-90 minutes at room temperature.

-

Filtration: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radioligand is determined, and the IC₅₀ value is calculated. For an allosteric agonist like CYM-5520, no displacement is expected.[1]

While the initial query focused on this compound, the absence of scientific literature on this compound prevents a detailed analysis. The well-characterized S1PR2 agonist, CYM-5520, provides a valuable case study for understanding the pharmacology and signaling of this receptor. Further research is necessary to determine if this compound indeed possesses S1PR2 agonist activity and to uncover its potential biological significance. Without such studies, this compound remains a molecule of unknown function within the vast landscape of chemical compounds.

References

Methodological & Application

Unlocking T-Cell Modulation: In Vitro Assay Protocols for the Kv1.3 Inhibitor WAY-659873

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals investigating autoimmune diseases and other T-cell mediated disorders now have access to detailed application notes and protocols for the in vitro assessment of WAY-659873, a known inhibitor of the Kv1.3 potassium channel. The Kv1.3 channel plays a crucial role in the activation and proliferation of effector memory T-cells, making it a key therapeutic target. The following protocols provide standardized methods to evaluate the potency and mechanism of action of this compound and similar compounds.

While specific quantitative data for this compound is not publicly available, this document outlines the established in vitro methodologies used for characterizing Kv1.3 inhibitors. These protocols are based on standard industry practices and published research on similar molecules, enabling researchers to generate comparable and reliable data.

Data Presentation: A Comparative Framework for Kv1.3 Inhibitors

To facilitate the direct comparison of novel compounds with established Kv1.3 inhibitors, all quantitative data should be summarized in a structured format. The table below provides a template for presenting key potency metrics.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Kv1.3 | Electrophysiology | CHO / HEK293 | Data to be determined | - |

| This compound | Kv1.3 | FLIPR | CHO / HEK293 | Data to be determined | - |

| PAP-1 | Kv1.3 | Electrophysiology | L929 | 2 | [1] |

| DES1 | Kv1.3 | Electrophysiology | CHO | 111 |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol details the gold-standard method for characterizing the inhibitory effect of compounds on the Kv1.3 ion channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Kv1.3 channels expressed in a mammalian cell line.

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.3 channel.

-

Cell culture reagents: DMEM/F-12, fetal bovine serum (FBS), penicillin-streptomycin, selection antibiotic.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Preparation: Culture Kv1.3-expressing cells to 50-70% confluency. Dissociate cells using a non-enzymatic solution and plate onto glass coverslips at a low density for single-cell recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a single cell with the patch pipette and form a giga-ohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential of -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

-

Compound Application: Prepare a series of dilutions of this compound in the external solution. Apply each concentration to the cell via a perfusion system, allowing the current to reach a steady-state at each concentration.

-

Data Analysis: Measure the peak current amplitude at each compound concentration. Normalize the current to the control (vehicle) response. Plot the normalized current as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

High-Throughput Screening: FLIPR-Based Potassium Assay

This protocol describes a fluorescence-based assay suitable for higher throughput screening of Kv1.3 inhibitors.

Objective: To determine the IC50 of this compound using a thallium flux-based fluorescence assay.

Materials:

-

CHO or HEK293 cells stably expressing the human Kv1.3 channel.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

FLIPR Potassium Assay Kit (or equivalent thallium-sensitive dye).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Stimulus Buffer (Assay Buffer containing a high concentration of potassium and thallium).

-

This compound stock solution.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed Kv1.3-expressing cells into microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. Initiate the protocol, which will add the Stimulus Buffer to the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The influx of thallium through open Kv1.3 channels causes an increase in fluorescence. The inhibitory effect of this compound will result in a decreased fluorescence signal. Calculate the response (e.g., peak fluorescence or area under the curve) for each well. Normalize the data to the control wells (vehicle and maximum inhibition) and plot the normalized response against the compound concentration to determine the IC50.

These detailed protocols provide a robust framework for the in vitro characterization of this compound and other Kv1.3 inhibitors. By adhering to these standardized methods, researchers can generate high-quality, reproducible data to advance the development of novel therapeutics for autoimmune and inflammatory diseases.

References

Application Notes and Protocols for WAY Compounds in Cell Culture

Disclaimer: The compound "WAY-659873" did not yield specific results in scientific literature searches and may be a typographical error. This document provides detailed application notes and protocols for two related and well-documented "WAY" compounds: WAY-100635 and WAY-262611 . These notes are intended for researchers, scientists, and drug development professionals.

Part 1: WAY-100635

Introduction

WAY-100635 is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2][3] It is widely used in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. In cell culture, WAY-100635 is instrumental in studying receptor trafficking, signaling, and regulation. It also exhibits agonist activity at the dopamine D4 receptor.[2]

Mechanism of Action

WAY-100635 competitively binds to the 5-HT1A receptor, blocking the effects of serotonin and other 5-HT1A agonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates calcium (Ca2+) channels. By antagonizing this receptor, WAY-100635 can prevent these downstream signaling events. Interestingly, prolonged exposure to WAY-100635 has been shown to induce paradoxical internalization of the 5-HT1A receptor in some cell systems.[1]

Figure 1: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of WAY-100635.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (pIC50) | CHO cells (human 5-HT1A) | 8.87 | [2] |

| Antagonist Activity (pA2) | CHO cells (human 5-HT1A) | 9.71 | [2] |

| IC50 | N/A | 0.91 nM | [2][3] |

| Ki | N/A | 0.39 nM | [2][3] |

| Dopamine D4 Receptor Agonist EC50 | HEK-D4.4 cells | 9.7 nM | [2] |

Experimental Protocols

1. General Cell Culture and Treatment

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor[1], or primary hippocampal neurons.[4]

-

Culture Media: For CHO cells, use appropriate media such as DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For primary neurons, use specialized neuron culture media.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

WAY-100635 Preparation: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.[2] For experiments, dilute the stock solution in culture media to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Treatment:

-

For acute antagonist studies, pre-incubate cells with WAY-100635 for a short period (e.g., 15-30 minutes) before adding a 5-HT1A agonist.

-

For studying receptor regulation, chronic treatment for 24-72 hours may be necessary.[1]

-

2. cAMP Accumulation Assay

This protocol assesses the ability of WAY-100635 to block agonist-induced inhibition of cAMP production.

References

- 1. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Agonist- and antagonist-induced plasticity of rat 5-HT1A receptor in hippocampal cell culture [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of the Dose-Response Curve for WAY-659873, a MEK1/2 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

WAY-659873 is a selective, potent, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that play a critical role in the RAS/RAF/MEK/ERK signaling cascade.[1][2][3] This pathway is a central regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[4] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. The IC50 value is a quantitative measure of the potency of an inhibitor for a specific biological or biochemical function.[5][6] The protocol described herein utilizes a common cell viability assay to assess the dose-dependent effect of this compound on the proliferation of a cancer cell line with a constitutively active MAPK/ERK pathway.

Principle of the Assay

The experimental workflow involves treating cultured cancer cells with a range of concentrations of this compound. After a defined incubation period, cell viability is measured using a commercially available reagent. The resulting data are used to plot a dose-response curve, from which the IC50 value is calculated. This value represents the concentration of this compound required to inhibit cell proliferation by 50%.

Materials and Reagents

-

Cell Line: A suitable cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., B-RAF V600E mutant melanoma cell line A375).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: 0.25%.

-

96-well clear-bottom cell culture plates.

-

Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Multichannel pipettes and sterile tips.

-

Plate reader capable of luminescence detection.

-

Humidified incubator at 37°C with 5% CO2.

Experimental Protocols

Cell Culture and Seeding

-

Culture the selected cancer cell line in T-75 flasks using the recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain logarithmic growth.

-

On the day of the experiment, harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Preparation of this compound Dilution Series

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform a serial dilution of the this compound stock solution in complete growth medium to generate a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.

-

Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound.

Cell Treatment

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the corresponding wells in triplicate.

-

Add 100 µL of the vehicle control medium to the control wells.

-

Include wells with medium only (no cells) to serve as a background control.

-

Incubate the plate for an additional 72 hours under standard culture conditions.

Cell Viability Assay

-

Equilibrate the cell viability reagent and the 96-well plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

Data Analysis

-

Subtract the average background luminescence (medium-only wells) from all other readings.

-

Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[7]

-

Determine the IC50 value from the fitted curve, which is the concentration of this compound that results in 50% cell viability.

Data Presentation

The following table represents example data obtained from the described protocol.

| This compound Conc. (nM) | Log Concentration | % Inhibition (Mean) | % Inhibition (Std Dev) |

| 0.1 | -1.0 | 2.5 | 1.2 |

| 0.3 | -0.52 | 5.1 | 2.3 |

| 1.0 | 0.0 | 10.8 | 3.1 |

| 3.0 | 0.48 | 25.4 | 4.5 |

| 10.0 | 1.0 | 48.9 | 5.2 |

| 30.0 | 1.48 | 75.6 | 3.9 |

| 100.0 | 2.0 | 92.3 | 2.8 |

| 300.0 | 2.48 | 98.1 | 1.5 |

| 1000.0 | 3.0 | 99.2 | 0.9 |

| 3000.0 | 3.48 | 99.5 | 0.7 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for IC50 determination of this compound.

MAPK/ERK Signaling Pathway and this compound Inhibition

Caption: Inhibition of the MAPK/ERK pathway by this compound.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. towardsdatascience.com [towardsdatascience.com]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

No Publicly Available Data for In Vivo Administration of WAY-659873

Despite a comprehensive search of scientific literature and public databases, no specific information regarding the in vivo administration, mechanism of action, or pharmacokinetic profile of the compound designated as WAY-659873 could be located.

Consequently, the creation of detailed application notes and protocols, as requested, is not possible at this time. The core requirements for data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of foundational research data on this specific molecule.

General guidelines for conducting animal research, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) and PREPARE (Planning Research and Experimental Procedures on Animals) guidelines, provide a framework for designing and reporting animal studies. These guidelines emphasize the importance of clear protocols, ethical considerations, and robust data reporting. However, they do not contain specific information about individual research compounds.

Researchers and drug development professionals seeking to work with a novel compound like this compound would typically rely on preclinical data packages that include details on:

-

Mechanism of Action: How the compound interacts with its biological target.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound in relevant animal models.

-

Toxicology: The potential adverse effects of the compound.

-

Efficacy: Data from in vitro and in vivo models demonstrating the compound's intended therapeutic effect.

Without access to such proprietary or unpublished data for this compound, any attempt to create an in vivo administration guide would be purely speculative and not based on scientific evidence. It is recommended to consult any internal documentation or contact the originating research group for information on this compound.

Application Notes and Protocols for Evaluating WAY-659873 in an Endothelial Cell Tube Formation Assay

Topic: WAY-659873 in Endothelial Cell Tube Formation Assay

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis. The endothelial cell tube formation assay is a widely utilized in vitro model to study angiogenesis. It allows for the assessment of a compound's potential to either promote or inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix. This document provides a detailed protocol for evaluating the anti-angiogenic potential of a hypothetical compound, this compound, using this assay. While specific data for this compound is not publicly available, this guide is based on established methodologies for assessing anti-angiogenic agents that target key signaling pathways in endothelial cells, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Hypothetical Data Presentation: Effect of this compound on Tube Formation

The following table summarizes the hypothetical quantitative data on the effect of this compound on endothelial cell tube formation. The data represents a dose-dependent inhibition of key angiogenic parameters.

| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Branches |

| Vehicle Control (0.1% DMSO) | 0 | 12,500 ± 850 | 150 ± 20 | 180 ± 25 |

| This compound | 0.1 | 10,200 ± 700 | 125 ± 15 | 145 ± 20 |

| This compound | 1 | 6,800 ± 550 | 70 ± 10 | 85 ± 12 |

| This compound | 10 | 2,100 ± 300 | 25 ± 5 | 30 ± 8 |

| Suramin (Positive Control) | 100 | 1,500 ± 250 | 15 ± 4 | 20 ± 6 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for conducting the endothelial cell tube formation assay to assess the anti-angiogenic properties of this compound.

Materials and Reagents

-